molecular formula C20H20ClN3O2 B7689448 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)butanamide

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)butanamide

Cat. No. B7689448
M. Wt: 369.8 g/mol
InChI Key: POCJGEJOPPRQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)butanamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)butanamide is complex and not fully understood. It has been found to activate the Nrf2 pathway, which is involved in the regulation of cellular antioxidant and detoxification responses. It has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. Additionally, 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)butanamide has been found to induce apoptosis in cancer cells, making it a potential candidate for the treatment of cancer.
Biochemical and physiological effects:
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)butanamide has been found to have a number of biochemical and physiological effects. It has been found to increase the expression of antioxidant enzymes, such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1, which are involved in the regulation of cellular redox balance. It has also been found to decrease the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the regulation of inflammation and immune responses. Additionally, 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)butanamide has been found to induce apoptosis in cancer cells, which is a process of programmed cell death.

Advantages and Limitations for Lab Experiments

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)butanamide has a number of advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also stable and can be stored for long periods of time without degradation. However, 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)butanamide also has some limitations for lab experiments. It is a relatively complex compound, which means that it can be difficult to synthesize and purify in large quantities. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)butanamide. One area of research is the development of new drugs based on 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)butanamide. Another area of research is the investigation of the mechanism of action of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)butanamide, which could lead to the identification of new targets for drug development. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)butanamide, which could lead to the development of new therapies for a variety of diseases.

Synthesis Methods

The synthesis of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)butanamide involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2,4-oxadiazole. The final step involves the reaction of this compound with N-(3,4-dimethylphenyl)butanamide to form 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)butanamide.

Scientific Research Applications

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)butanamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. It has also been found to possess anti-cancer properties, making it a potential candidate for the treatment of various types of cancer. Additionally, 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)butanamide has been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-13-10-11-15(12-14(13)2)22-18(25)8-5-9-19-23-20(24-26-19)16-6-3-4-7-17(16)21/h3-4,6-7,10-12H,5,8-9H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCJGEJOPPRQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.